

# In-Depth Technical Guide: Oral Bioavailability and Pharmacokinetics of PF-05186462

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Compound of Interest		
Compound Name:	PF-05186462	
Cat. No.:	B3181772	Get Quote

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#### Introduction

**PF-05186462** is a potent and selective inhibitor of the human voltage-gated sodium channel Nav1.7. This channel is a key player in pain signaling pathways, making it a significant target for the development of novel analgesics. Understanding the oral bioavailability and pharmacokinetic profile of **PF-05186462** is crucial for its development as a therapeutic agent. This technical guide provides a comprehensive overview of the available data on the oral bioavailability and pharmacokinetics of **PF-05186462**, detailed experimental protocols from a key clinical study, and a visualization of the relevant signaling pathway.

### **Quantitative Pharmacokinetic Data**

The pharmacokinetic properties of **PF-05186462** were evaluated in a clinical microdose study involving healthy male volunteers.[1] The study was designed as an exploratory, open-label, randomized, parallel-group trial with both single intravenous and oral administrations.[1] The primary objective was to characterize the pharmacokinetic profiles of four selective Nav1.7 inhibitors, including **PF-05186462**.



Parameter	Value	Species	Administrat ion Route	Study Type	Reference
Oral Bioavailability (F%)	101%	Human	Oral	Microdose	[1]
Time to Maximum Plasma Concentratio n (Tmax)	1 hour	Human	Oral	Microdose	[1]
Plasma Clearance (CL)	45 - 392 mL/min/kg (Range for 4 compounds)	Human	Intravenous	Microdose	[1]
Volume of Distribution (Vd)	13 - 36 L/kg (Range for 4 compounds)	Human	Intravenous	Microdose	[1]
Plasma Protein Binding	High	In vitro	N/A	N/A	
Aqueous Solubility	>0.30 mg/mL	In vitro	N/A	N/A	_

#### **Experimental Protocols**

The following methodologies were employed in the clinical microdose study to assess the pharmacokinetics of **PF-05186462** in healthy volunteers.

### **Study Design**

An open-label, randomized, parallel-group study was conducted. Healthy male subjects were randomly assigned to receive a single microdose of **PF-05186462** either orally or as an intravenous infusion. A microdose is defined as less than 1/100th of the pharmacologically active dose, with a maximum of 100  $\mu$ g.



#### **Dosing**

- Oral Administration: A single oral microdose of **PF-05186462** was administered.
- Intravenous Administration: A single intravenous microdose of PF-05186462 was administered as a 15-minute infusion.

Note: The exact microgram dosage for each administration route was not specified in the available literature.

#### **Sample Collection and Analysis**

- Blood Sampling: Serial blood samples were collected from each participant at predetermined time points following drug administration to characterize the plasma concentration-time profile.
- Analytical Method: Plasma concentrations of PF-05186462 were determined using a
  validated, sensitive analytical method, likely liquid chromatography-tandem mass
  spectrometry (LC-MS/MS), which is standard for quantifying low concentrations of drugs in
  biological matrices.

#### **Pharmacokinetic Analysis**

Pharmacokinetic parameters were calculated using noncompartmental analysis of the plasma concentration-time data. Key parameters included:

- Maximum plasma concentration (Cmax)
- Time to reach Cmax (Tmax)
- Area under the plasma concentration-time curve (AUC) from time zero to the last measurable concentration (AUClast) and extrapolated to infinity (AUCinf)
- Plasma clearance (CL)
- Volume of distribution at steady state (Vss)
- Terminal half-life (t1/2)



 Absolute oral bioavailability (F%), calculated as (AUCoral / AUCIV) x (DoseIV / Doseoral) x 100.

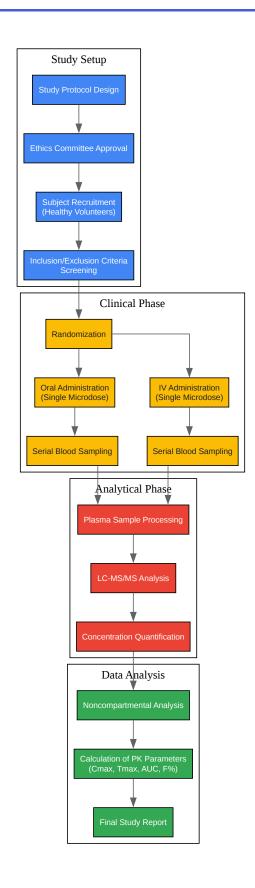
## Signaling Pathway and Experimental Workflow Nav1.7 Signaling Pathway in Nociception

**PF-05186462** exerts its pharmacological effect by inhibiting the Nav1.7 sodium channel, which is predominantly expressed in peripheral nociceptive (pain-sensing) neurons.[2] The activation of Nav1.7 is a critical step in the transmission of pain signals.









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#### References

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- 2. Decoding pain chronification: mechanisms of the acute-to-chronic transition PMC [pmc.ncbi.nlm.nih.gov]
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